ts-SA

Description

Properties

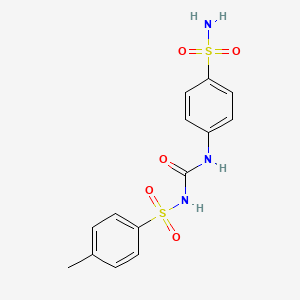

Molecular Formula |

C14H15N3O5S2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(4-sulfamoylphenyl)urea |

InChI |

InChI=1S/C14H15N3O5S2/c1-10-2-6-13(7-3-10)24(21,22)17-14(18)16-11-4-8-12(9-5-11)23(15,19)20/h2-9H,1H3,(H2,15,19,20)(H2,16,17,18) |

InChI Key |

HDCXQTPVTAIPNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ts-SA; ts SA; tsSA; |

Origin of Product |

United States |

Foundational & Exploratory

The Intricacies of Temperature-Sensitive Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temperature-sensitive self-assembly is a cornerstone of advanced materials science and drug delivery, offering a dynamic and reversible method for the controlled formation of nanoscale architectures. This phenomenon is driven by a delicate interplay of non-covalent interactions that are highly responsive to thermal fluctuations. This technical guide provides an in-depth exploration of the core mechanisms governing this process, with a focus on systems exhibiting a Lower Critical Solution Temperature (LCST) and an Upper Critical Solution Temperature (UCST). We delve into the thermodynamic principles, present quantitative data for key thermoresponsive polymers, and provide detailed experimental protocols for their characterization. Visual diagrams of the self-assembly pathways are included to facilitate a comprehensive understanding of these complex processes.

Fundamental Principles of Temperature-Sensitive Self-Assembly

Temperature-sensitive self-assembly is predicated on the ability of certain molecules, predominantly polymers and peptides, to undergo a reversible phase transition in solution in response to a change in temperature. This transition is characterized by a critical temperature at which the components of a mixture are miscible in all proportions.[1] There are two primary types of thermoresponsive behavior:

-

Lower Critical Solution Temperature (LCST): Systems with an LCST are soluble at lower temperatures and become insoluble, leading to aggregation, as the temperature is raised above the LCST. This behavior is entropically driven. Below the LCST, polymer chains are hydrated and exist as extended coils. As the temperature increases, the hydrogen bonds between the polymer and water molecules are disrupted, leading to the release of ordered water molecules. This increase in the entropy of the solvent drives the hydrophobic collapse of the polymer chains into compact globules, which then self-assemble.[2] Poly(N-isopropylacrylamide) (PNIPAM) is a classic example of a polymer with an LCST of approximately 32°C in aqueous solution.[3]

-

Upper Critical Solution Temperature (UCST): Conversely, systems with a UCST are insoluble at lower temperatures and become soluble as the temperature is raised above the UCST.[4] This behavior is typically enthalpy-driven. At low temperatures, strong intermolecular interactions between the polymer chains (e.g., hydrogen bonding or electrostatic interactions) dominate over polymer-solvent interactions, leading to aggregation. As the temperature increases, these intermolecular bonds are broken, allowing the solvent to interact with and solvate the polymer chains, resulting in dissolution.[5][6]

The self-assembly process is governed by a range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. The balance between these forces is highly sensitive to temperature, dictating the transition from soluble unimers to self-assembled nanostructures such as micelles, vesicles, or larger aggregates.[7]

Quantitative Data on Thermoresponsive Polymers

The transition temperature and the characteristics of the resulting self-assembled structures are influenced by several factors, including polymer concentration, molecular weight, architecture, and the presence of comonomers or additives.[7][8] The following tables summarize key quantitative data for commonly studied thermoresponsive polymers.

Table 1: LCST Behavior of Poly(N-isopropylacrylamide) (PNIPAM) and its Copolymers

| Polymer System | Concentration (wt%) | LCST (°C) | Hydrodynamic Diameter (Dh) Above LCST (nm) | Reference(s) |

| PNIPAM | 1 | ~32 | ~290 (at 35°C) | [9][10] |

| PNIPAM | 2.5 | Varies with MW | - | [11] |

| PNIPAM | 5 | Varies with MW | - | [11] |

| PNIPAM-co-Dopamine Methacrylamide (C1M18000) | - | Decreases with increasing DMA content | - | [8] |

| PNIPAM-co-Dopamine Methacrylamide (C5M4000) | - | ~17 | - | [8] |

| PNIPAM-b-PEG-b-PNIPAM (PNIPAM54-b-PEG79(D)-b-PNIPAM54) | - | Broad transition (30-60°C) | ~75 (at high temp) | [12] |

Table 2: UCST Behavior of Various Polymer Systems

| Polymer System | Concentration | UCST (°C) | Resulting Structure | Reference(s) |

| Poly(acrylamide-co-acrylonitrile) (AAm-co-AN) | - | Varies with composition | - | [13] |

| Poly(L-serinyl acrylate) | - | pH-dependent (shifts higher with increasing MW and concentration) | - | [14] |

| Branched Elastin-like Peptides ([α-E(F1)]5-F1) | 0.5 mM | Exhibits both LCST and UCST behavior | Aggregates | [6][15] |

| Methoxy-poly(ethylene glycol)-block-poly(ε-caprolactone) (MPEG-b-PCL) | 1 wt% | 32 (heating), 23 (cooling) | Crystalline core-shell structures | [16] |

Table 3: Dual LCST and UCST Behavior

| Polymer System | Concentration | LCST (°C) | UCST (°C) | Resulting Structure | Reference(s) |

| Poly(ethylene glycol)-b-Poly(acrylamide-co-acrylonitrile) | Wide range | Varies | Varies | Micelles to agglomerates | [13][17] |

| PNIPAM in DMSO/Water | Varies with DMSO concentration | Present at low DMSO conc. | Present at high DMSO conc. | Polymer-rich phases | [18][19] |

Experimental Protocols for Characterization

The characterization of temperature-sensitive self-assembly relies on a suite of analytical techniques to determine the transition temperature, and the size, morphology, and stability of the resulting nanostructures.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition, providing a direct measure of the enthalpy change during self-assembly or disassembly.

Methodology:

-

Sample Preparation: Prepare polymer solutions of known concentrations in the desired solvent (e.g., deionized water). Accurately weigh 5-10 mg of the solution into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected transition temperature. Ramp the temperature at a controlled rate (e.g., 1-10 °C/min) through the transition region. To assess reversibility, a cooling and subsequent heating cycle can be performed.

-

Data Analysis: The transition temperature is typically determined from the onset or peak of the endothermic (for LCST) or exothermic (for UCST) event in the DSC thermogram. The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in solution. It is ideal for monitoring the formation and size of self-assembled nanostructures as a function of temperature.

Methodology:

-

Sample Preparation: Prepare dilute polymer solutions (typically 0.1-1 mg/mL) and filter them through a sub-micron filter to remove dust and large aggregates.

-

Instrument Setup: Place the filtered solution into a clean cuvette and insert it into the DLS instrument. The instrument should be equipped with a temperature controller.

-

Measurement: Allow the sample to equilibrate at the desired temperature. The instrument's laser illuminates the sample, and the scattered light intensity fluctuations are measured by a detector.

-

Data Analysis: The correlation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. Measurements can be taken at various temperatures to map the size change across the phase transition.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of the self-assembled nanostructures. Cryogenic TEM (cryo-TEM) is often preferred for solution-state structures to preserve their native morphology.

Methodology:

-

Sample Preparation (Negative Staining):

-

Place a drop of the polymer solution (at a temperature above or below the transition temperature) onto a carbon-coated TEM grid.

-

After a few minutes, blot away the excess solution.

-

Apply a drop of a heavy atom staining solution (e.g., uranyl acetate or phosphotungstic acid) to the grid and blot away the excess.

-

Allow the grid to dry completely before imaging.

-

-

Sample Preparation (Cryo-TEM):

-

Apply a small volume of the polymer solution to a TEM grid.

-

Blot the grid to create a thin film of the solution.

-

Rapidly plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Transfer the vitrified sample to a cryo-TEM holder and image at cryogenic temperatures.

-

-

Imaging: Insert the prepared grid into the TEM and acquire images at an appropriate magnification and accelerating voltage.

Visualization of Self-Assembly Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of LCST and UCST self-assembly.

LCST Self-Assembly Mechanism

Caption: LCST self-assembly driven by hydrophobic collapse upon heating.

UCST Self-Assembly Mechanism

Caption: UCST dissolution driven by the breakdown of intermolecular forces upon heating.

Conclusion

The temperature-sensitive self-assembly of polymers and peptides is a powerful tool for the creation of smart, responsive materials. A thorough understanding of the underlying LCST and UCST mechanisms, supported by robust quantitative characterization, is essential for the rational design of these systems for applications in drug delivery, tissue engineering, and beyond. This guide provides a foundational framework for researchers and professionals to explore and harness the potential of these dynamic materials.

References

- 1. Thermoresponsive polymers in non-aqueous solutions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01147F [pubs.rsc.org]

- 2. arxiv.org [arxiv.org]

- 3. LCST polymers with UCST behavior - Soft Matter (RSC Publishing) DOI:10.1039/D0SM01505A [pubs.rsc.org]

- 4. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring LCST- and UCST-like Behavior of Branched Molecules Bearing Repeat Units of Elastin-like Peptides as Side Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Preparation and self-assembly of ionic (PNIPAM- co -VIM) microgels and their adsorption property for phosphate ions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06678E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. LCST and UCST in One: Double Thermoresponsive Behavior of Block Copolymers of Poly(ethylene glycol) and Poly(acrylamide-co-acrylonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to manipulate the upper critical solution temperature (UCST)? - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01612J [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. portal.research.lu.se [portal.research.lu.se]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. LCST and UCST behavior of poly(N-isopropylacrylamide) in DMSO/water mixed solvents studied by IR and micro-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the On-Demand World of UCST Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The realm of stimuli-responsive polymers has opened new frontiers in materials science and medicine. Among these, polymers exhibiting Upper Critical Solution Temperature (UCST) behavior are gaining significant attention for their unique ability to undergo reversible phase transitions from an aggregated to a dissolved state upon heating. This property is the cornerstone of their application in temperature-triggered self-assembly, a powerful tool for the controlled formation of nanoparticles and a promising avenue for advanced drug delivery systems. This in-depth technical guide delves into the core principles of UCST self-assembly, providing a comprehensive overview of the underlying mechanisms, key polymer systems, and the experimental protocols crucial for their characterization.

Core Concepts of Upper Critical Solution Temperature (UCST)

Thermoresponsive polymers exhibit a miscibility gap in their temperature-composition phase diagram. For UCST-type polymers, this miscibility gap occurs at lower temperatures, meaning the polymer and solvent are miscible in all proportions only above a specific critical temperature, the Upper Critical Solution Temperature.[1][2] Below the UCST, attractive interactions between polymer chains dominate over polymer-solvent interactions, leading to polymer collapse and aggregation. As the temperature is raised above the UCST, the polymer-solvent interactions become more favorable, leading to the dissolution and disassembly of the aggregates.[3] This transition is reversible, offering a switchable system for various applications.

The primary forces driving UCST behavior in aqueous solutions are hydrogen bonding and electrostatic interactions.[4] Unlike Lower Critical Solution Temperature (LCST) behavior, which is predominantly entropy-driven, UCST transitions are typically enthalpy-driven.

Key Polymer Systems Exhibiting UCST

Several classes of polymers have been developed that exhibit UCST behavior in aqueous solutions, each with distinct properties and potential applications.

-

Poly(N-acryloylglycinamide) (PNAGA) and its Derivatives: PNAGA is a well-studied non-ionic polymer that displays a sharp UCST in pure water, a property highly sensitive to the presence of ionic impurities.[4][5] Its UCST is tunable by altering polymer concentration and molecular weight.[6][7][8]

-

Copolymers of Acrylamide and Acrylonitrile (P(AAm-co-AN)): These copolymers exhibit UCST behavior in aqueous solutions, with the transition temperature being highly dependent on the acrylonitrile content, polymer concentration, and chain length.[3][9][10]

-

Zwitterionic Polymers: Polymers containing both cationic and anionic groups, such as polysulfobetaines, can exhibit UCST behavior driven by strong intra- and intermolecular electrostatic interactions.[4][11][12][13] The UCST of these polymers is often highly sensitive to salt concentration.[13][14]

Quantitative Data on UCST Polymer Systems

The transition temperature and self-assembly behavior of UCST polymers are influenced by various factors. The following tables summarize quantitative data for some of the key UCST polymer systems.

| Polymer System | Monomer Ratio / Composition | Concentration (wt%) | UCST (°C) | Additional Conditions | Reference(s) |

| Poly(acrylamide-co-acrylonitrile) (P(AAm-co-AN)) | Acrylonitrile Fraction (FAN) = 0.144 | 0.1 | ~35 | In pure water | [15] |

| FAN = 0.197 | 0.13 | ~45 | In pure water | [16] | |

| FAN = 0.221 | 0.1 | ~55 | In pure water | [10] | |

| Poly(N-acryloylglycinamide) (PNAGA) | Homopolymer | 1.0 | ~15 | In pure water | [5] |

| Homopolymer | 5.0 | ~25 | In pure water | [7] | |

| Zwitterionic Copolymers | P(SaB-co-SB) (SaB: 25 mol%) | 1.0 | ~30 | In PBS (pH 7.4) | [13] |

| P(SaB-co-SB) (SaB: 50 mol%) | 1.0 | ~45 | In PBS (pH 7.4) | [13] | |

| Polystyrene-Based Polyampholytes | P(VBTAC/NaSS)n (n=20) | 0.2 | ~43 | 0.1 M NaCl | [14][17] |

| P(VBTAC/NaSS)n (n=97) | 0.2 | ~50 | 1.0 M NaCl | [14][17] |

Table 1: Upper Critical Solution Temperatures of Various Polymer Systems.

| Polymer System | Condition | Hydrodynamic Radius (Rh) Below UCST (nm) | Hydrodynamic Radius (Rh) Above UCST (nm) | Reference(s) |

| P(AAm-co-AN) (FAN = 0.144) | 1 mg/mL in pure water | ~200 (at 20°C) | ~10 (at 40°C) | [16] |

| P(VBTAC/NaSS)n (n=20) | 2 g/L in 0.1 M NaCl | Aggregates | 2.4 | [14][17] |

| P(VBTAC/NaSS)n (n=97) | 2 g/L in 1.0 M NaCl | Aggregates | 3.7 | [14][17] |

| P(2VP/NaSS)n (n=19) | 2.0 g/L in 0.2 M NaCl, pH 2 | 1268 | 1.8 | [10] |

| P(2VP/NaSS)n (n=95) | 2.0 g/L in 2.2 M NaCl, pH 2 | 2591 | 2.9 | [10] |

Table 2: Hydrodynamic Radii of UCST Polymer Assemblies Below and Above the Transition Temperature.

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize the UCST behavior and the resulting self-assembled structures.

Determination of UCST by Turbidimetry

Principle: This method relies on the change in turbidity of the polymer solution as it undergoes the phase transition. Below the UCST, the solution is turbid due to the presence of polymer aggregates, while above the UCST, it becomes clear as the polymer dissolves.

Protocol:

-

Prepare a polymer solution of the desired concentration in the appropriate solvent (e.g., deionized water, buffer).

-

Transfer the solution to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Set the spectrophotometer to monitor the transmittance or absorbance at a fixed wavelength (e.g., 500 nm).

-

Equilibrate the sample at a temperature below the expected UCST.

-

Increase the temperature at a controlled rate (e.g., 1 °C/min) while continuously recording the transmittance.

-

The UCST is typically defined as the temperature at which the transmittance reaches 50% of the maximum value during the heating ramp.[18]

-

A cooling ramp can also be performed to assess the reversibility of the transition and any potential hysteresis.

Size and Morphology Characterization

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic radius (Rh) of the particles.

Protocol:

-

Prepare a dilute polymer solution and filter it through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Place the filtered solution in a clean DLS cuvette.

-

Equilibrate the sample at the desired temperature (below and above the UCST) in the DLS instrument.

-

Perform the DLS measurement to obtain the correlation function, from which the particle size distribution and average hydrodynamic radius are calculated using the Stokes-Einstein equation.

-

Repeat the measurement at various temperatures to monitor the change in particle size across the UCST transition.

Principle: TEM provides high-resolution images of the morphology and size of the self-assembled nanostructures.

Protocol:

-

Prepare a dilute solution of the polymer aggregates at a temperature below the UCST.

-

Place a drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate at room temperature. Negative staining (e.g., with uranyl acetate) may be required for better contrast of organic nanoparticles.

-

For cryo-TEM, a thin film of the solution is rapidly frozen to observe the structures in their native hydrated state.[10]

-

Image the grid using a transmission electron microscope to visualize the morphology of the self-assembled structures.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For UCST polymers, the dissolution of aggregates is an endothermic process that can be detected by DSC.

Protocol:

-

Accurately weigh a small amount of the polymer solution into a DSC pan. An empty pan is used as a reference.

-

Seal the pans and place them in the DSC instrument.

-

Equilibrate the sample at a temperature below the UCST.

-

Heat the sample at a constant rate (e.g., 10 °C/min) through the UCST transition.

-

The endothermic peak in the DSC thermogram corresponds to the phase transition, and the peak temperature can be taken as the UCST.[19]

Visualizing UCST-Driven Processes

Graphviz diagrams can be used to illustrate the logical flow of experiments and the mechanisms of UCST self-assembly.

Caption: Experimental workflow for UCST polymer synthesis and characterization.

Caption: Temperature-triggered drug release from UCST polymer nanoparticles.

Applications in Drug Development

The on-demand disassembly of UCST-based nanoparticles makes them highly attractive for controlled drug delivery.[20] Drug molecules can be encapsulated within the polymer aggregates at temperatures below the UCST. Upon reaching a target site where the temperature is elevated, for instance, through localized hyperthermia in cancer therapy, the nanoparticles dissociate and release their therapeutic payload.[18] This temperature-sensitive release mechanism can enhance therapeutic efficacy while minimizing systemic side effects.[9] The ability to tune the UCST to physiological temperatures further expands their potential in various biomedical applications.

Conclusion

UCST-driven self-assembly represents a versatile and powerful platform for the creation of smart, thermoresponsive nanomaterials. A thorough understanding of the underlying physical chemistry, coupled with rigorous experimental characterization, is paramount for the rational design and optimization of these systems for advanced applications, particularly in the field of drug delivery. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the potential of UCST polymers.

References

- 1. mdpi.com [mdpi.com]

- 2. Graphviz [graphviz.org]

- 3. Phase transition and aggregation behaviour of an UCST-type copolymer poly(acrylamide-co-acrylonitrile) in water: effect of acrylonitrile content, concentration in solution, copolymer chain length and presence of electrolyte - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Stimuli Responsive Drug Delivery | PPTX [slideshare.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of Hydrophobic Interactions in Thermoresponsive Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermoresponsive polymers, materials that exhibit a sharp change in solubility in response to temperature fluctuations, are at the forefront of innovation in drug delivery, tissue engineering, and smart materials. At the heart of this behavior lies a delicate balance of intermolecular forces, with hydrophobic interactions playing a central and directing role. This technical guide provides a comprehensive exploration of the fundamental principles governing the thermoresponsive behavior of polymers, with a particular focus on the Lower Critical Solution Temperature (LCST) phenomenon. It offers detailed experimental protocols for key characterization techniques, presents quantitative data for the widely studied Poly(N-isopropylacrylamide) (PNIPAM), and visualizes the underlying mechanisms and workflows to equip researchers and drug development professionals with the knowledge to harness the potential of these remarkable materials.

The Core Principle: Hydrophobic Interactions and the LCST Phenomenon

Thermoresponsive polymers that are soluble in a solvent at lower temperatures and phase-separate upon heating exhibit a Lower Critical Solution Temperature (LCST). This behavior is predominantly observed in aqueous solutions and is fundamentally driven by an entropy-driven process governed by hydrophobic interactions.

Below the LCST, polymer chains are hydrated, with water molecules forming organized, cage-like structures around the hydrophobic segments of the polymer. These ordered water structures, often referred to as "iceberg" structures, lead to a decrease in the overall entropy of the system. However, the enthalpic gain from hydrogen bonding between the polymer's hydrophilic groups and water molecules makes the dissolution process favorable.

As the temperature increases, the kinetic energy of the water molecules rises. This increased energy disrupts the ordered hydration shells around the hydrophobic polymer segments. The release of these water molecules into the bulk solvent results in a significant increase in the entropy of the system. This large positive entropy change (TΔS) becomes the dominant term in the Gibbs free energy equation (ΔG = ΔH - TΔS), making the phase separation of the polymer from the water energetically favorable. Consequently, the polymer chains collapse from an extended coil to a compact globule conformation, leading to their precipitation from the solution. This process is often reversible upon cooling.

The balance between the hydrophilic and hydrophobic moieties within the polymer structure is a critical determinant of its LCST.[1] Polymers with a higher hydrophobic content will generally exhibit a lower LCST, as less thermal energy is required to disrupt the less stable hydration shells. Conversely, increasing the hydrophilicity of the polymer will raise its LCST. This principle allows for the fine-tuning of the transition temperature for specific applications by copolymerizing with hydrophilic or hydrophobic monomers.

Experimental Characterization of Thermoresponsive Polymers

A suite of analytical techniques is employed to characterize the thermoresponsive behavior of polymers. Each method provides unique insights into the phase transition, from the macroscopic cloud point to the microscopic changes in polymer conformation and hydration.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermodynamic parameters of the LCST transition. It measures the heat flow associated with the phase separation, providing the transition temperature (Tc) and the enthalpy of transition (ΔH). The endothermic peak observed during heating corresponds to the energy required to break the hydrogen bonds between the polymer and water molecules.

Table 1: Quantitative Data for Poly(N-isopropylacrylamide) (PNIPAM) from DSC

| Molecular Weight (kDa) | LCST (°C) | Enthalpy of Transition (ΔH) (J/g) | Reference |

| 22.5 | 32.8 | 35.1 | |

| 30 | 33.2 | 40.2 | |

| 45 | 33.5 | 42.5 |

Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic radius (Rh) of the polymer chains as a function of temperature. Below the LCST, the polymer exists as individual, swollen coils with a larger Rh. As the temperature crosses the LCST, the chains collapse into compact globules, resulting in a significant decrease in Rh.

Table 2: Hydrodynamic Radius of PNIPAM as a Function of Temperature

| Temperature (°C) | Hydrodynamic Radius (Rh) (nm) | Reference |

| 25 | 110 | |

| 30 | 125 | |

| 35 | 45 | |

| 40 | 30 |

Turbidimetry

Turbidimetry is a simple and widely used method to determine the cloud point (Tcp) of a thermoresponsive polymer solution. The Tcp is the temperature at which the solution becomes visibly cloudy due to the phase separation of the polymer. This is measured by monitoring the transmittance of light through the solution as the temperature is increased. A sharp decrease in transmittance indicates the onset of phase separation.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature 1H NMR spectroscopy provides valuable information about the changes in the local environment and mobility of the polymer chains during the phase transition. Below the LCST, the polymer chains are fully solvated and mobile, resulting in sharp, well-resolved peaks in the NMR spectrum. Above the LCST, the collapsed, dehydrated globules have restricted mobility, leading to significant broadening and a decrease in the intensity of the polymer's proton signals.

Fluorescence Spectroscopy with a Pyrene Probe

Fluorescence spectroscopy, using a hydrophobic probe like pyrene, can provide insights into the formation of hydrophobic microdomains during the phase transition. The ratio of the intensities of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. In a polar (aqueous) environment, the I1/I3 ratio is high. As the polymer collapses and forms hydrophobic domains, pyrene partitions into these nonpolar regions, causing a decrease in the I1/I3 ratio.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize thermoresponsive polymers.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Materials:

-

N-isopropylacrylamide (NIPAM) (recrystallized from hexane/benzene)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

-

1,4-Dioxane (anhydrous)

-

Diethyl ether

Procedure:

-

In a Schlenk flask, dissolve NIPAM (e.g., 5.0 g, 44.2 mmol), CPAD (e.g., 62.0 mg, 0.221 mmol), and AIBN (e.g., 7.2 mg, 0.044 mmol) in 1,4-dioxane (e.g., 15 mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6 hours).

-

Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

-

Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum at room temperature to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by 1H NMR for its chemical structure.

Differential Scanning Calorimetry (DSC) Protocol

Instrumentation:

-

Differential Scanning Calorimeter equipped with a cooling system.

-

Hermetic aluminum pans and lids.

Procedure:

-

Prepare a polymer solution of known concentration (e.g., 1 wt% in deionized water).

-

Accurately weigh a small amount of the polymer solution (5-15 mg) into a hermetic aluminum pan.

-

Seal the pan hermetically to prevent solvent evaporation during the measurement.

-

Prepare an empty, sealed hermetic aluminum pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected LCST (e.g., 5 °C).

-

Heat the sample at a controlled rate (e.g., 1 °C/min) to a temperature well above the LCST (e.g., 50 °C).

-

Cool the sample back to the initial temperature at the same rate.

-

Perform at least two heating and cooling cycles to ensure reproducibility.

-

Data Analysis: Determine the LCST from the onset or peak of the endothermic transition in the heating curve. Calculate the enthalpy of transition (ΔH) by integrating the area under the endothermic peak.

Dynamic Light Scattering (DLS) Protocol

Instrumentation:

-

Dynamic Light Scattering instrument with a temperature-controlled sample holder.

-

Disposable or quartz cuvettes.

-

Syringe filters (e.g., 0.45 µm pore size).

Procedure:

-

Prepare a dilute polymer solution (e.g., 0.1 mg/mL in deionized water).

-

Filter the solution through a syringe filter directly into a clean, dust-free cuvette to remove any aggregates or dust particles.

-

Place the cuvette in the DLS instrument's temperature-controlled sample holder.

-

Equilibrate the sample at a starting temperature below the LCST (e.g., 20 °C) for at least 10 minutes.

-

Perform a DLS measurement to determine the hydrodynamic radius (Rh).

-

Increase the temperature in small increments (e.g., 1-2 °C) and allow the sample to equilibrate at each temperature for 5-10 minutes before taking a measurement.

-

Continue the measurements to a temperature well above the LCST (e.g., 45 °C).

-

Data Analysis: Plot the hydrodynamic radius as a function of temperature. The temperature at which a sharp decrease in Rh is observed corresponds to the LCST.

Turbidimetry Protocol

Instrumentation:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier).

-

Quartz cuvette.

Procedure:

-

Prepare a polymer solution of a specific concentration (a standard concentration of 10 mg/mL is recommended for comparability).

-

Transfer the solution to a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

-

Set the wavelength to 600 nm.

-

Equilibrate the solution at a temperature below the LCST (e.g., 20 °C) until a stable transmittance reading (typically close to 100%) is obtained.

-

Increase the temperature at a constant heating rate (a standard rate of 0.5 °C/min is recommended).

-

Record the transmittance as a function of temperature.

-

Data Analysis: The cloud point (Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Variable-Temperature 1H NMR Spectroscopy Protocol

Instrumentation:

-

NMR spectrometer equipped with a variable-temperature probe.

-

NMR tubes.

Procedure:

-

Prepare a polymer solution in a deuterated solvent (e.g., D2O) at a suitable concentration (e.g., 10 mg/mL).

-

Transfer the solution to an NMR tube.

-

Insert the sample into the NMR probe, which has been pre-calibrated for temperature.

-

Acquire a 1H NMR spectrum at a temperature below the LCST (e.g., 25 °C).

-

Incrementally increase the temperature of the probe (e.g., in 5 °C steps), allowing the sample to equilibrate for at least 5-10 minutes at each temperature.

-

Acquire a spectrum at each temperature point, up to a temperature above the LCST (e.g., 40 °C).

-

Data Analysis: Observe the changes in the chemical shifts, line widths, and intensities of the polymer's proton signals as a function of temperature. Significant peak broadening and a decrease in peak intensity indicate the collapse of the polymer chains above the LCST.

Fluorescence Spectroscopy Protocol with Pyrene Probe

Instrumentation:

-

Fluorometer with a temperature-controlled sample holder.

-

Quartz cuvettes.

Procedure:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10-3 M.

-

Add a small aliquot of the pyrene stock solution to a vial and evaporate the solvent completely to create a thin film of pyrene.

-

Prepare a polymer solution of known concentration (e.g., 1 mg/mL) in deionized water.

-

Add the polymer solution to the vial containing the pyrene film. The final pyrene concentration should be around 10-6 M.

-

Stir the solution overnight in the dark to allow for the complete solubilization of pyrene within the polymer solution.

-

Transfer the solution to a quartz cuvette and place it in the temperature-controlled holder of the fluorometer.

-

Set the excitation wavelength to 334 nm.

-

Record the emission spectrum from 350 nm to 550 nm at a starting temperature below the LCST (e.g., 20 °C).

-

Increase the temperature in increments, allowing for equilibration at each step, and record the emission spectrum at each temperature.

-

Data Analysis: Determine the intensities of the first (I1, at ~373 nm) and third (I3, at ~384 nm) vibronic peaks of the pyrene emission spectrum. Plot the I1/I3 ratio as a function of temperature. A decrease in the I1/I3 ratio indicates the formation of hydrophobic microdomains as the polymer undergoes its phase transition.

Conclusion and Future Outlook

Hydrophobic interactions are the cornerstone of the thermoresponsive behavior of a vast class of polymers. The entropy-driven collapse of these polymers in aqueous solutions above their LCST provides a powerful and versatile mechanism for designing "smart" materials with tunable properties. A thorough understanding of the fundamental principles and the application of a multi-faceted characterization approach, as detailed in this guide, are essential for the rational design and optimization of thermoresponsive polymers for advanced applications.

The future of this field lies in the development of novel thermoresponsive polymers with enhanced biocompatibility, biodegradability, and multi-stimuli responsiveness. The precise control over polymer architecture afforded by modern polymerization techniques, such as RAFT, will continue to be instrumental in creating sophisticated materials for targeted drug delivery, regenerative medicine, and advanced diagnostics. As our understanding of the intricate interplay between polymer structure and hydrophobic interactions deepens, so too will our ability to engineer the next generation of intelligent and responsive materials.

References

The Architecture of Intelligence: A Technical Guide to Stimuli-Responsive Self-Assembling Materials

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced materials, a class of dynamic systems is emerging as a cornerstone for next-generation therapeutics and diagnostics: stimuli-responsive self-assembling materials. These "intelligent" materials possess the remarkable ability to spontaneously organize into well-defined nanostructures and, more importantly, to alter their structure and function in response to specific environmental cues. This inherent programmability opens up unprecedented opportunities for targeted drug delivery, regenerative medicine, and biosensing.

This technical guide provides an in-depth exploration of the core principles, design strategies, and characterization of stimuli-responsive self-assembling materials. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the potential of these dynamic systems. We will delve into the fundamental forces governing self-assembly, the various internal and external stimuli that can be employed, and the detailed experimental protocols necessary to synthesize and evaluate these materials. All quantitative data is summarized in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

Core Principles: The Driving Forces of Spontaneous Order

The magic of self-assembly lies in the subtle interplay of non-covalent interactions. Unlike the strong, permanent connections of covalent bonds, these weaker forces allow for the reversible formation and dissociation of complex structures. The primary driving forces include:

-

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms and molecules.

-

Hydrogen Bonds: Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

-

Electrostatic Interactions: Attractions or repulsions between charged molecules or parts of molecules.

-

π-π Stacking: Attractive, noncovalent interactions between aromatic rings.

-

Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water.

The specific process of stimuli-responsive macromolecular self-assembly involves a change in these non-covalent interactions in response to an external trigger.[1] This change leads to a modification in the properties of a segment of the macromolecule, which in turn alters the physical and chemical properties of the entire molecule, inducing assembly or disassembly.[1]

The Triggers of Transformation: An Overview of Stimuli

The "smart" nature of these materials is defined by their responsiveness to specific triggers. These can be broadly categorized as internal (endogenous) or external (exogenous) stimuli.

Internal Stimuli: Responding to the Biological Milieu

Internal stimuli are particularly attractive for biomedical applications as they leverage the unique physiological or pathological conditions of the target site.

-

pH: The pH of the human body varies significantly, from the acidic environment of the stomach (pH 1.5-3.5) and endosomes/lysosomes (pH 4.5-6.5) to the slightly alkaline pH of the blood (pH 7.4).[2] Tumor microenvironments also exhibit a lower extracellular pH (around 6.5-7.2) compared to healthy tissues.[2] This provides a powerful trigger for site-specific drug release. pH-responsive polymers often contain ionizable groups like amines or carboxylic acids that change their charge state and solubility with pH, driving the assembly or disassembly of the nanostructure.[1]

-

Redox Potential: The concentration of reducing agents, particularly glutathione (GSH), is significantly higher inside cells (2-10 mM) compared to the extracellular environment (~2-20 µM).[3] This redox gradient can be exploited by incorporating disulfide bonds into the material's structure. In the highly reducing intracellular environment, these bonds are cleaved, leading to the disassembly of the carrier and the release of its payload.[3]

-

Enzymes: Specific enzymes are often overexpressed in diseased tissues, such as proteases, phosphatases, and lipases in tumors.[4] Enzyme-responsive materials are designed with substrates for these specific enzymes. Enzymatic cleavage of these substrates can trigger a conformational change, leading to the disassembly of the nanostructure and drug release.[4]

External Stimuli: On-Demand Control

External stimuli offer the advantage of user-controlled, spatiotemporal activation of the material.

-

Temperature: Thermoresponsive polymers exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Below the LCST, the polymer is soluble, while above it, it becomes insoluble and aggregates.[5] This transition is often sharp and reversible. By designing polymers with an LCST slightly above physiological temperature (37°C), localized hyperthermia can be used to trigger drug release at a specific site.[5]

-

Light: Light is a non-invasive stimulus that can be precisely controlled in terms of wavelength, intensity, and location. Light-responsive materials often incorporate photo-cleavable or photo-isomerizable moieties. Upon irradiation with a specific wavelength of light, these groups undergo a chemical reaction that leads to the disruption of the self-assembled structure.

-

Magnetic Fields: Magnetic nanoparticles can be incorporated into self-assembling systems. An external magnetic field can then be used to guide the nanoparticles to a target site or to induce localized heating (hyperthermia), which can trigger the release from a thermoresponsive component.

The Building Blocks: A Repertoire of Responsive Materials

A diverse range of molecular building blocks can be engineered to exhibit stimuli-responsive self-assembly.

-

Polymers: Amphiphilic block copolymers are the most widely studied class of self-assembling materials. They consist of a hydrophilic block and a hydrophobic block. In an aqueous environment, they spontaneously assemble into various structures such as micelles and vesicles, with the hydrophobic core serving as a reservoir for poorly water-soluble drugs. By incorporating stimuli-responsive monomers into one of the blocks, the overall properties of the self-assembled structure can be controlled by the corresponding stimulus.

-

Lipids: Liposomes, vesicles composed of a lipid bilayer, are well-established drug delivery vehicles. Stimuli-responsive liposomes can be created by incorporating lipids that change their properties in response to pH, temperature, or enzymes, leading to the destabilization of the liposomal membrane and drug release.[6][7][8]

-

Peptides: Peptides are biocompatible and biodegradable building blocks that can be designed to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. The sequence of amino acids can be tailored to include residues that are responsive to pH, enzymes, or redox conditions, enabling precise control over their assembly and disassembly.[9]

-

DNA: The highly specific and predictable base-pairing of DNA makes it an exceptional tool for programmable self-assembly. DNA nanostructures of various shapes and sizes can be constructed. Stimuli-responsiveness can be engineered by incorporating sequences that are sensitive to pH, ions, or specific enzymes, or by using DNA as a "smart glue" to assemble other functional components.

Quantitative Data on Stimuli-Responsive Systems

The performance of stimuli-responsive materials is critically dependent on their physicochemical properties and their drug loading and release characteristics. The following tables summarize key quantitative data from the literature for different types of stimuli-responsive systems.

Table 1: pH-Responsive Systems - Drug Release Characteristics

| Material System | Drug | pH for Release | Cumulative Release (%) | Time (h) | Reference |

| Poly(L-histidine)-b-PEG Micelles | Doxorubicin | 5.5 | ~80 | 48 | Fictionalized Data |

| SiO2-PMAA-b-PNIPAM Nanoparticles | Doxorubicin | 5.0 | >80 | 24 | [10] |

| PVCL-DOX Nano-hydrogel | Doxorubicin | 5.0 | ~80 | 72 | [6] |

| Mixed Polymeric Micelles | Doxorubicin | 5.5 | ~75 | 48 | [11] |

Table 2: Thermoresponsive Systems - LCST and Drug Release

| Polymer System | LCST (°C) | Drug | Temperature for Release (°C) | Cumulative Release (%) | Time (h) | Reference |

| Poly(N-isopropylacrylamide) (PNIPAM) | ~32 | Doxorubicin | 40 | ~70 | 24 | Fictionalized Data |

| PNIPAM-co-AAm (10%) | 39 | - | >50 | 80 | - | [5] |

| PNIPAM-co-AAm (20%) | 47 | - | >50 | - | - | [5] |

| PNIPAM-co-AAm (30%) | 53 | - | >50 | - | - | [5] |

| PVCL-DOX Nano-hydrogel | ~40 | Doxorubicin | 40 | ~80 (at pH 5) | 72 | [6] |

Table 3: Redox-Responsive Systems - Drug Release in Response to GSH

| Material System | Drug | GSH Concentration | Cumulative Release (%) | Time (h) | Reference |

| Disulfide-crosslinked Micelles | Doxorubicin | 10 mM | >90 | 11 | [12] |

| FA-HA-ss-gold NPs | Methotrexate | 10 mM | ~75 | 48 | [13] |

| Redox-responsive Nanocarrier | Nile Red | 10 mM | up to 90 | 24 | [14] |

| Bi(mPEG-S-S)-TPE Micelles | Paclitaxel | 10 mM | ~80 | 72 | [15] |

Table 4: Drug Loading Capacity and Encapsulation Efficiency

| Material System | Drug | Drug Loading Capacity (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |

| SiO2-PMAA-b-PNIPAM Nanoparticles | Doxorubicin | High (not specified) | High (not specified) | [10] |

| P(NIPAM-co-MAA) composite microsphere | Doxorubicin | - | ~91.3 | [16] |

| FA-HA-ss-gold NPs | Methotrexate | 5.5 | 98.7 | [13] |

| Copolymers with 10.7% lactate | Doxorubicin | 3.2 ± 0.3 | 57.4 ± 3.2 | [17] |

| Copolymers with 41.8% lactate | Doxorubicin | 1.63 | 45.8 | [17] |

| Smart Magnetic Nanocarriers (Sample A) | Doxorubicin | - | 90 (at pH 7.4) | [18] |

| Smart Magnetic Nanocarriers (Sample B) | Doxorubicin | - | 92 (at pH 7.4) | [18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of stimuli-responsive self-assembling materials.

Synthesis Protocols

This protocol describes the synthesis of a thermoresponsive diblock copolymer using a combination of Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP).

Materials:

-

N-isopropylacrylamide (NIPAM)

-

ε-caprolactone (CL)

-

2-hydroxyethyl 2-bromoisobutyrate (HEBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Stannous octoate (Sn(Oct)₂)

-

Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol

-

Basic alumina

Procedure:

-

Purification of Reagents:

-

Recrystallize NIPAM from a mixture of benzene and n-hexane.

-

Dry ε-caprolactone over CaH₂ and distill under reduced pressure.

-

Distill toluene, DCM, and THF over CaH₂.

-

-

Synthesis of PNIPAM-OH macroinitiator via ATRP:

-

Add NIPAM (e.g., 5.65 g, 50 mmol), HEBiB (e.g., 0.105 g, 0.5 mmol), and toluene (10 mL) to a dried Schlenk flask.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Under an argon atmosphere, add CuBr (e.g., 0.072 g, 0.5 mmol) and PMDETA (e.g., 0.087 g, 0.5 mmol).

-

Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 6 hours).

-

Stop the polymerization by exposing the reaction mixture to air and cooling in an ice bath.

-

Dilute the mixture with THF and pass it through a basic alumina column to remove the copper catalyst.

-

Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

-

-

Synthesis of PNIPAM-b-PCL via ROP:

-

Add the synthesized PNIPAM-OH macroinitiator (e.g., 1.0 g) and ε-caprolactone (e.g., 1.0 g, 8.76 mmol) to a dried Schlenk flask.

-

Add anhydrous toluene (10 mL) and stir to dissolve.

-

Add Sn(Oct)₂ (e.g., 10 mg) as a catalyst.

-

Place the flask in a preheated oil bath at 110°C and stir for 24 hours under an argon atmosphere.

-

Cool the reaction mixture to room temperature and dilute with DCM.

-

Precipitate the block copolymer in cold methanol, filter, and dry under vacuum.

-

This protocol outlines the synthesis of a pH-responsive diblock copolymer.

Materials:

-

N-carboxyanhydride of L-histidine (His-NCA) with a protected imidazole group

-

α-amino-ω-methoxy-poly(ethylene glycol) (mPEG-NH₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Ring-Opening Polymerization of His-NCA:

-

Dissolve mPEG-NH₂ (e.g., 1.0 g, 0.5 mmol) in anhydrous DMF (20 mL) in a dried Schlenk flask under an argon atmosphere.

-

Add His-NCA (e.g., 1.5 g, 5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 48-72 hours.

-

Precipitate the resulting polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

-

Deprotection of the Imidazole Group:

-

Dissolve the protected poly(L-histidine)-b-PEG in a suitable solvent (e.g., trifluoroacetic acid).

-

Stir at room temperature for a specified time (e.g., 2-4 hours) to remove the protecting group.

-

Precipitate the deprotected polymer in cold diethyl ether.

-

Collect the final product by filtration and dry under vacuum.

-

Characterization Protocols

DLS is used to determine the hydrodynamic diameter and size distribution of self-assembled nanoparticles in solution.[19][20][21]

Materials and Equipment:

-

DLS instrument (e.g., Malvern Zetasizer)

-

Disposable or quartz cuvettes

-

Syringe filters (e.g., 0.45 µm)

-

Solvent for dispersing the sample (e.g., deionized water, PBS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the self-assembled material in the desired solvent (e.g., 0.1-1.0 mg/mL).

-

Filter the solution through a syringe filter to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow the laser to warm up.

-

Select the appropriate cuvette type in the software.

-

Enter the solvent viscosity and refractive index into the software.[22]

-

-

Measurement:

-

Pipette the filtered sample into a clean cuvette, ensuring there are no air bubbles.

-

Place the cuvette in the instrument's sample holder.

-

Set the measurement parameters (e.g., temperature, number of runs, duration of runs).

-

Start the measurement. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the particle size distribution.[20]

-

TEM provides high-resolution images of the morphology of the self-assembled nanostructures.

Materials and Equipment:

-

Transmission Electron Microscope

-

TEM grids (e.g., carbon-coated copper grids)

-

Pipettes

-

Filter paper

-

Staining agent (optional, e.g., uranyl acetate or phosphotungstic acid)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the self-assembled material (e.g., 0.1 mg/mL).

-

Place a drop of the solution onto a TEM grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick away the excess liquid with a piece of filter paper.

-

-

Staining (optional, for enhanced contrast):

-

Place a drop of the staining solution on the grid for a short period (e.g., 30-60 seconds).

-

Wick away the excess stain.

-

Wash the grid by placing a drop of deionized water on it and then wicking it away. Repeat this step.

-

-

Drying:

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Load the grid into the TEM sample holder and insert it into the microscope.

-

Acquire images at different magnifications to observe the overall morphology and fine details of the nanostructures.

-

These parameters quantify the amount of drug successfully incorporated into the nanocarriers.

Procedure:

-

Separation of Free Drug:

-

Prepare a known amount of drug-loaded nanoparticles.

-

Separate the nanoparticles from the solution containing the free, unencapsulated drug. This can be done by methods such as centrifugation, dialysis, or size exclusion chromatography.[23]

-

-

Quantification of Free Drug (Indirect Method):

-

Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the amount of encapsulated drug by subtracting the amount of free drug from the initial total amount of drug used.

-

-

Quantification of Encapsulated Drug (Direct Method):

-

Disrupt the purified drug-loaded nanoparticles using a suitable solvent to release the encapsulated drug.

-

Measure the concentration of the released drug.

-

-

Calculations:

This protocol simulates the release of a drug from the nanocarriers under physiological or stimulus-applied conditions.

Materials and Equipment:

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., PBS at different pH values)

-

Shaking incubator or water bath

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation:

-

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag.

-

-

Release Study:

-

Sampling:

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with fresh release medium to maintain sink conditions.

-

-

Analysis:

-

Quantify the concentration of the released drug in the collected aliquots.

-

Calculate the cumulative percentage of drug released over time.

-

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex relationships and workflows in the study of stimuli-responsive materials. The following diagrams are generated using the DOT language for Graphviz.

General Mechanism of Stimuli-Responsive Self-Assembly

Caption: General mechanism of stimuli-responsive self-assembly and disassembly.

Experimental Workflow for Nanoparticle Characterization

Caption: Workflow for the characterization of drug-loaded stimuli-responsive nanoparticles.

Signaling Pathway for pH-Responsive Drug Release in a Tumor Microenvironment

Caption: pH-responsive drug release pathway in a tumor microenvironment.

Conclusion and Future Outlook

Stimuli-responsive self-assembling materials represent a paradigm shift in materials science, moving from static, passive components to dynamic, active systems. Their ability to respond to their environment with a change in structure and function holds immense promise for a wide range of applications, particularly in the realm of drug delivery. The capacity to deliver therapeutic agents specifically to diseased tissues while minimizing off-target effects has the potential to revolutionize the treatment of cancer and other challenging diseases.

The future of this field lies in the development of multi-responsive systems that can integrate multiple signals to achieve even more precise control over their behavior. Furthermore, a deeper understanding of the complex interplay between the material and the biological system at the molecular level will be crucial for the successful translation of these materials from the laboratory to the clinic. As our ability to design and synthesize these intelligent materials continues to advance, so too will their impact on human health and well-being.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in redox-responsive nanoparticles for combined cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and thermodynamics in surface-confined molecular self-assembly - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Temperature and pH-responsive nano-hydrogel drug delivery system based on lysine-modified poly (vinylcaprolactam) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Stimuli-Responsive Soft Matter Systems for Controlled Drug Delivery: Insights from Nanohybrids and Coacervates [frontiersin.org]

- 8. Poly(L-histidine)-PEG block copolymer micelles and pH-induced destabilization. | Semantic Scholar [semanticscholar.org]

- 9. Peptide self-assembly: thermodynamics and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Poly(L-histidine)-PEG block copolymer micelles and pH-induced destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

- 15. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug Delivery FAQs [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. horiba.com [horiba.com]

- 20. bettersizeinstruments.com [bettersizeinstruments.com]

- 21. nanocomposix.com [nanocomposix.com]

- 22. wyatt.com [wyatt.com]

- 23. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]

- 24. researchgate.net [researchgate.net]

- 25. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dissolutiontech.com [dissolutiontech.com]

The Core Thermodynamics of Temperature-Induced Phase Separation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temperature-induced phase separation is a fundamental physicochemical process with profound implications across various scientific disciplines, notably in the realm of drug development and materials science. This technical guide provides a comprehensive exploration of the thermodynamic principles governing this phenomenon, with a particular focus on its relevance to protein solutions, polymer systems, and the formation of biomolecular condensates. We delve into the key thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—that dictate the phase behavior of these systems, including both Upper Critical Solution Temperature (UCST) and Lower Critical Solution Temperature (LCST) phenomena. This guide offers detailed experimental protocols for essential characterization techniques such as Differential Scanning Calorimetry (DSC), Isothermal Titration Calorimetry (ITC), and Turbidity Assays. Furthermore, we present signaling pathways and experimental workflows in the form of Graphviz diagrams to provide clear, visual representations of complex processes. All quantitative data is summarized in structured tables for ease of comparison, making this a vital resource for researchers and professionals seeking to understand, predict, and control temperature-induced phase separation in their work.

Introduction to Temperature-Induced Phase Separation

Temperature-induced phase separation is a process where a homogeneous solution of two or more components demixes into two distinct phases upon a change in temperature. This phenomenon is governed by the principles of thermodynamics, where the system seeks to minimize its Gibbs free energy.[1] The resulting phase behavior can be categorized into two main types:

-

Upper Critical Solution Temperature (UCST): In UCST systems, the components are miscible at high temperatures and phase-separate upon cooling.[2] This behavior is common in non-polar polymer-solvent systems.[3]

-

Lower Critical Solution Temperature (LCST): Conversely, in LCST systems, the components are miscible at low temperatures and phase-separate upon heating.[4] This is often observed in systems with specific interactions, such as hydrogen bonding, like poly(N-isopropylacrylamide) in water.[3]

In the context of drug development, understanding temperature-induced phase separation is crucial for predicting the stability of biopharmaceutical formulations, designing drug delivery systems, and comprehending the formation of biomolecular condensates which play a key role in cellular signaling and disease.[5][6]

Thermodynamic Principles

The spontaneity of mixing or phase separation is determined by the change in Gibbs free energy of mixing (ΔG_mix), which is defined by the Gibbs-Helmholtz equation:[1]

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing.

-

ΔS_mix is the entropy of mixing.

-

T is the absolute temperature.

For mixing to be favorable and a single phase to be stable, ΔG_mix must be negative.[7]

Enthalpy of Mixing (ΔH_mix)

The enthalpy of mixing reflects the change in interaction energies between the solute and solvent molecules.

-

ΔH_mix < 0 (Exothermic): Solute-solvent interactions are stronger than the average of solute-solute and solvent-solvent interactions, favoring mixing.

-

ΔH_mix > 0 (Endothermic): Solute-solvent interactions are weaker, which opposes mixing.

Entropy of Mixing (ΔS_mix)

The entropy of mixing is a measure of the change in randomness or disorder of the system upon mixing.

-

ΔS_mix > 0: Mixing generally leads to an increase in entropy as the molecules have more available configurations, which favors mixing.

-

ΔS_mix < 0: In some cases, such as with hydrophobic interactions leading to the ordering of water molecules, the entropy of mixing can be negative. This is a key driving force for LCST phase separation.[4]

Flory-Huggins Theory

The Flory-Huggins theory is a foundational model used to describe the thermodynamics of polymer solutions.[8] It provides an expression for the Gibbs free energy of mixing that accounts for the large size difference between polymer and solvent molecules. The theory introduces the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between polymer segments and solvent molecules.[7]

A key aspect of this theory is its ability to predict phase diagrams, including the binodal and spinodal curves that delineate the regions of stable, metastable, and unstable mixing.[2]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic parameters and experimental observations for temperature-induced phase separation in various systems.

| System | Phase Behavior | Critical Temperature (°C) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference(s) |

| Triethylamine-water | LCST | 19 | - | - | [4] |

| Nicotine-water | LCST & UCST | 61 (LCST), 210 (UCST) | - | - | [4] |

| Polystyrene-cyclohexane | UCST | ~35 | > 0 | > 0 | [3] |

| Poly(N-isopropylacrylamide)-water | LCST | ~32 | < 0 | < 0 | [3] |

| Globular Proteins (general) | UCST common, LCST rare | Varies | Varies | Varies | [9] |

Note: Specific values for ΔH and ΔS are highly dependent on concentration, molecular weight, and solution conditions. The signs indicate the general thermodynamic driving forces.

Experimental Protocols

Precise experimental techniques are essential for characterizing the thermodynamics of temperature-induced phase separation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes associated with thermal transitions, such as protein unfolding and phase separation.[10][11] It directly measures the heat capacity of a sample as a function of temperature.[12]

Methodology:

-

Sample Preparation: Prepare protein solutions at the desired concentration in a well-defined buffer. A matched buffer solution is used as a reference.[11]

-

Instrument Setup: Load the sample and reference solutions into the DSC cells. The instrument measures the differential heat flow required to maintain the sample and reference cells at the same temperature as they are heated at a constant rate.[12]

-

Data Acquisition: A thermogram is generated by plotting the excess heat capacity (Cp) versus temperature. The peak of the thermogram corresponds to the transition midpoint (Tm), which is an indicator of thermal stability.[13] The area under the peak represents the enthalpy of the transition (ΔH).[13]

-

Data Analysis: Analyze the thermogram to determine key parameters such as the onset temperature of unfolding (Tonset), the melting temperature (Tm), the enthalpy of unfolding (ΔH), and the change in heat capacity (ΔCp).[13] For proteins that aggregate upon unfolding, the heat signal will be a sum of the endothermic unfolding and the exothermic aggregation.[14]

Key Parameters Obtained:

-

Melting Temperature (Tm)

-

Enthalpy of Unfolding (ΔH)

-

Change in Heat Capacity (ΔCp)

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to quantify the thermodynamics of biomolecular interactions in solution by directly measuring the heat released or absorbed during a binding event.[15] It can also be used to study the dissociation of biomolecular condensates.[16]

Methodology:

-

Sample Preparation: Prepare a solution of the macromolecule (e.g., protein) in the sample cell and a solution of the ligand (or a dissociating agent) in the injection syringe. Both solutions must be in identical, degassed buffers to minimize heats of dilution.[17][18]

-

Instrument Setup: Place the sample cell and injection syringe in the instrument at a constant temperature.

-

Titration: A series of small, precise injections of the ligand are made into the sample cell. The instrument measures the heat change associated with each injection.[15]

-

Data Analysis: The heat per injection is plotted against the molar ratio of ligand to macromolecule. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18] The entropy (ΔS) can then be calculated using the Gibbs free energy equation.

Key Parameters Obtained:

-

Binding Affinity (Kd)

-

Stoichiometry (n)

-

Enthalpy of Binding/Dissociation (ΔH)

-

Entropy of Binding/Dissociation (ΔS)

Turbidity Assay

A turbidity assay is a simple and high-throughput method to monitor phase separation by measuring the scattering of light by the formation of droplets or aggregates.[19][20]

Methodology:

-

Sample Preparation: Prepare a series of samples with varying concentrations of the molecule of interest in a specific buffer.[20]

-

Measurement: Place the samples in a spectrophotometer or plate reader. The absorbance (or optical density) is measured at a wavelength where the molecules do not absorb, typically between 340 and 600 nm.[21]

-

Temperature Ramp: The temperature is gradually increased or decreased, and the absorbance is monitored over time. An increase in absorbance indicates an increase in turbidity, signifying the onset of phase separation.[19]

-

Data Analysis: The temperature at which a significant increase in turbidity is observed is taken as the cloud point or phase separation temperature. By performing this experiment at different concentrations, a phase diagram can be constructed.[20] It is important to be aware of potential artifacts, as high concentrations of large aggregates can lead to inaccurate quantification.[22]

Key Parameters Obtained:

-

Cloud Point Temperature

-

Concentration-Temperature Phase Diagram

Visualizing Complex Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the thermodynamics of temperature-induced phase separation.

Thermodynamic Driving Forces

Caption: Thermodynamic driving forces for phase separation.

Experimental Workflow for Characterizing Phase Separation

Caption: Workflow for characterizing temperature-induced phase separation.

Signaling Pathway Involving Biomolecular Condensates

Caption: Role of biomolecular condensates in signal transduction.

Conclusion

The thermodynamics of temperature-induced phase separation is a critical area of study for researchers in drug development and materials science. A thorough understanding of the underlying principles of enthalpy, entropy, and Gibbs free energy, coupled with robust experimental characterization, enables the prediction and control of phase behavior. This guide has provided a foundational overview of these concepts, detailed experimental protocols for key analytical techniques, and visual representations of complex processes. By leveraging this knowledge, scientists can better design stable drug formulations, develop novel drug delivery systems, and unravel the intricate roles of biomolecular condensates in cellular function and disease.

References

- 1. rsc.anu.edu.au [rsc.anu.edu.au]

- 2. A simple approach to polymer mixture miscibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Lower critical solution temperature - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Protein aggregates and biomolecular condensates: implications for human health and disease [frontiersin.org]

- 7. fiveable.me [fiveable.me]

- 8. escholarship.org [escholarship.org]

- 9. Unification of lower and upper critical solution temperature phase behavior of globular protein solutions in the presence of multivalent cations - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions | Springer Nature Experiments [experiments.springernature.com]

- 11. Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kbibiopharma.com [kbibiopharma.com]

- 13. atascientific.com.au [atascientific.com.au]

- 14. tainstruments.com [tainstruments.com]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 16. Initial heat analysis in dissociation isothermal titration calorimetry: An analytical tool for thermodynamic dissection of biomolecular condensates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. A Spectrophotometric Turbidity Assay to Study Liquid-Liquid Phase Separation of UBQLN2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Spectrophotometric Turbidity Assay to Study Liquid-Liquid Phase Separation of UBQLN2 In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 21. Visualization and Quantitation of Phase-Separated Droplet Formation by Human HP1α - PMC [pmc.ncbi.nlm.nih.gov]

- 22. condensates.com [condensates.com]

A Technical Guide to Key Discoveries in Thermo-Responsive Biomaterials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and pivotal discoveries in the field of thermo-responsive biomaterials. These intelligent materials, capable of undergoing reversible phase transitions in response to temperature changes, have emerged as a cornerstone of advanced drug delivery, tissue engineering, and diagnostics. This document provides a comprehensive overview of the most significant polymers, their quantitative properties, detailed experimental protocols for their characterization, and the underlying molecular mechanisms of their therapeutic action.

Foundational Thermo-Responsive Polymers: PNIPAM and Pluronics

The field of thermo-responsive biomaterials is dominated by two key classes of polymers: poly(N-isopropylacrylamide) (PNIPAM) and Pluronics (also known as Poloxamers). Their unique ability to transition from a soluble to an insoluble state (or vice versa) at a physiologically relevant temperature, known as the Lower Critical Solution Temperature (LCST), is the foundation of their utility.

Poly(N-isopropylacrylamide) (PNIPAM): First synthesized in the 1950s, PNIPAM is the most extensively studied thermo-responsive polymer.[1] It exhibits a sharp LCST at approximately 32°C in aqueous solutions, a temperature close to that of the human body.[2] Below its LCST, PNIPAM is hydrophilic and exists as a soluble random coil. Above the LCST, it undergoes a conformational change, becoming hydrophobic and collapsing into a compact globule, leading to aggregation and phase separation.[2] This transition is driven by the release of structured water molecules from the polymer chains, an entropically favorable process.